Cas no 1807260-06-5 (Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

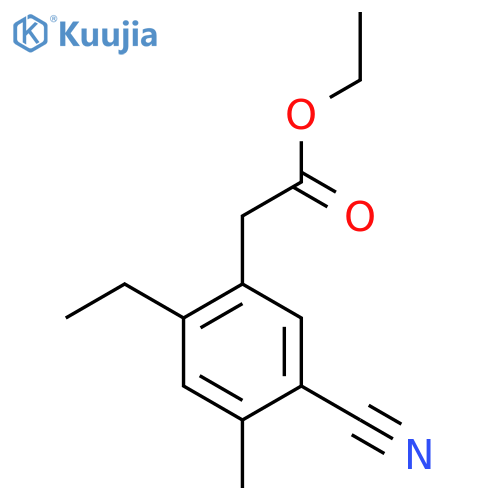

1807260-06-5 structure

商品名:Ethyl 5-cyano-2-ethyl-4-methylphenylacetate

CAS番号:1807260-06-5

MF:C14H17NO2

メガワット:231.290283918381

CID:5009448

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-ethyl-4-methylphenylacetate

-

- インチ: 1S/C14H17NO2/c1-4-11-6-10(3)13(9-15)7-12(11)8-14(16)17-5-2/h6-7H,4-5,8H2,1-3H3

- InChIKey: SHPSPLBQIOFFHW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(CC1C=C(C#N)C(C)=CC=1CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 305

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010003218-1g |

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate |

1807260-06-5 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010003218-250mg |

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate |

1807260-06-5 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010003218-500mg |

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate |

1807260-06-5 | 97% | 500mg |

855.75 USD | 2021-07-06 |

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

1807260-06-5 (Ethyl 5-cyano-2-ethyl-4-methylphenylacetate) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量